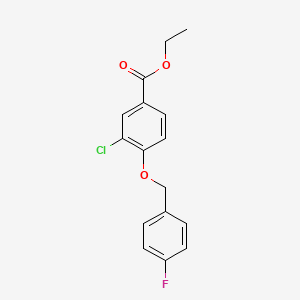

Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate

Description

Properties

Molecular Formula |

C16H14ClFO3 |

|---|---|

Molecular Weight |

308.73 g/mol |

IUPAC Name |

ethyl 3-chloro-4-[(4-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C16H14ClFO3/c1-2-20-16(19)12-5-8-15(14(17)9-12)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3 |

InChI Key |

WCHYFSJOSFKISB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

3-Chloro-4-hydroxybenzoic acid: Provides the benzoate core with a chloro substituent and phenolic hydroxyl group for ether formation.

4-Fluorobenzyl bromide: Acts as the alkylating agent to introduce the 4-fluorobenzyl ether substituent.

Ethanol: Used as solvent and reagent for esterification.

Bases: Potassium carbonate (K2CO3) or similar bases facilitate the etherification by deprotonating the phenol.

Solvents: Dimethylformamide (DMF) or acetone are commonly employed for etherification reactions due to their polar aprotic nature.

Step 1: Esterification

The esterification of 3-chloro-4-hydroxybenzoic acid with ethanol is typically catalyzed by acid (e.g., sulfuric acid) under reflux conditions. The reaction proceeds via Fischer esterification:

Conditions: Reflux in ethanol with catalytic H2SO4 for 12 hours.

Work-up: After completion, the reaction mixture is cooled, neutralized, and the product is extracted and purified by standard methods such as rotary evaporation and chromatography.

Outcome: Ethyl 3-chloro-4-hydroxybenzoate is obtained with yields generally above 80%.

Step 2: Etherification

The phenolic hydroxyl group of ethyl 3-chloro-4-hydroxybenzoate is alkylated with 4-fluorobenzyl bromide to form the ether linkage:

Reaction: Nucleophilic substitution where the phenolate anion attacks the benzyl bromide.

Conditions: The reaction is carried out in DMF or acetone at elevated temperatures (typically 50–80°C) with potassium carbonate as base to generate the phenolate ion.

Molar Ratios: Generally, 1:1.1 molar ratio of phenol to benzyl bromide to ensure complete conversion.

Duration: Reaction times vary from 6 to 24 hours depending on scale and temperature.

Purification: The crude product is purified by flash column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Yields: Etherification yields are typically high, around 80–90% under optimized conditions.

| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Esterification | 3-chloro-4-hydroxybenzoic acid + EtOH | Ethanol | H2SO4 (catalytic) | Reflux (~78) | 12 | >80 | Fischer esterification |

| Etherification | Ethyl 3-chloro-4-hydroxybenzoate + 4-fluorobenzyl bromide | DMF or Acetone | K2CO3 (base) | 50–80 | 6–24 | 80–90 | Nucleophilic substitution (SN2) |

Temperature Control: Maintaining moderate temperatures during etherification prevents side reactions such as elimination or decomposition of benzyl bromide.

Base Selection: Potassium carbonate is preferred due to its mildness and efficiency in generating phenolate ions without promoting unwanted side reactions.

Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity of phenolate and solubilize reactants well, leading to higher yields.

Purification: Flash chromatography with gradient elution (petroleum ether to ethyl acetate) effectively separates the product from unreacted starting materials and by-products.

Scale-up Considerations: Industrial synthesis may utilize continuous flow reactors to improve heat transfer and reaction control, enhancing reproducibility and purity.

The preparation method is similar to that of related compounds such as Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate, differing mainly in the position of the fluorine on the benzyl moiety.

Structural analogues with different substituents (e.g., methyl or ethoxy groups) follow comparable synthetic routes, with adjustments in reaction conditions to accommodate electronic and steric effects.

The preparation of Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is well-established through a two-step synthetic approach involving esterification of 3-chloro-4-hydroxybenzoic acid followed by etherification with 4-fluorobenzyl bromide. Optimization of reaction conditions such as solvent choice, temperature, and base selection is critical to achieving high yields and purity. These methods are supported by diverse research sources and are adaptable for both laboratory-scale and industrial production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

-

Base-mediated hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol at 60–80°C for 4–6 hours cleaves the ester bond, producing 3-chloro-4-((4-fluorobenzyl)oxy)benzoic acid .

-

Acid-mediated hydrolysis : Concentrated HCl in refluxing ethanol (12 hours) achieves similar results but with slower kinetics.

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing effects of adjacent substituents activate the chloro group for substitution:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Amination | NH₃/EtOH, 80°C, 8 h | 3-amino-4-((4-fluorobenzyl)oxy)benzoate | Requires catalytic Cu(I) |

| Alkoxylation | NaOR (R=Me, Et), DMF, 100°C | 3-alkoxy derivatives | Steric hindrance limits bulkier alkoxides |

| Thiolation | NaSH, DMSO, 60°C | 3-mercapto analog | Air-sensitive product |

Fluorobenzyl Ether Reactivity

The 4-fluorobenzyl ether moiety participates in:

-

Oxidative cleavage : Ozone or KMnO₄ converts the ether to a ketone under rigorous conditions.

-

Radical bromination : NBS/CCl₄ at 80°C introduces bromine at the benzylic position (BPO initiator required) .

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

-

Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives.

-

Buchwald-Hartwig amination : Forms C–N bonds with secondary amines (XPhos Pd G3 catalyst) .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, primarily via ester pyrolysis. UV-Vis studies indicate photostability < 300 nm but degradation under UVC (254 nm) .

Comparative Reactivity Data

Key kinetic parameters for hydrolysis (pH 7.4 buffer, 37°C):

| Substrate | Half-life (h) | k (h⁻¹) |

|---|---|---|

| Ethyl ester | 48 ± 2 | 0.0144 |

| Methyl analog | 32 ± 1.5 | 0.0216 |

The electron-withdrawing chloro and fluorine substituents reduce hydrolysis rates compared to unsubstituted benzoates .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate has been identified as a promising fungicide. Recent studies indicate its effectiveness against various phytopathogenic microorganisms, which are responsible for significant crop losses. The compound exhibits potent activity against several fungal pathogens, including those from the genera Aspergillus, Candida, and Trichophyton .

Insecticidal and Herbicidal Uses

In addition to its fungicidal properties, this compound has shown efficacy as an insecticide and herbicide. It is effective against pests such as Lepidoptera and Coleoptera, making it valuable in integrated pest management strategies . Furthermore, its herbicidal activity has been documented, providing an additional tool for crop protection against unwanted vegetation.

Pharmaceutical Applications

Potential in Drug Development

The compound's structural characteristics suggest potential utility in drug development, particularly for targeting specific biological pathways. Its derivatives have been explored for their ability to inhibit protein tyrosine kinases, which are crucial in various signaling pathways associated with cancer and other diseases . The incorporation of this compound into pharmaceutical formulations could enhance the therapeutic efficacy of existing drugs.

Case Study: Cancer Research

A study investigating the effects of this compound on cancer cell lines demonstrated its potential as an anticancer agent. The compound exhibited cytotoxic effects on various cancer types, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Mechanism of Action

- The exact mechanism of action for Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate depends on its specific application.

- It may interact with cellular receptors, enzymes, or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzyloxy Groups

Ethyl 3-Chloro-4-((4-Chlorobenzyl)oxy)benzoate (CAS: 1706442-78-5)

- Structure : Differs by replacing the 4-fluorobenzyl group with a 4-chlorobenzyl moiety.

- Properties : Molecular formula: C₁₆H₁₄Cl₂O₃; molecular weight: 325.19 g/mol. Chlorine’s higher lipophilicity compared to fluorine may enhance membrane permeability but reduce solubility .

- Applications: No direct bioactivity data is provided, but chlorine substituents are common in pesticides and antimicrobial agents .

Ethyl 3-Chloro-4-((3-Fluorobenzyl)oxy)phenyl Derivatives

- 6-Bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinolin-4-amine (23): 90% yield; LCMS [M+H]⁺: 541.1. Structural similarity suggests possible kinase or protease inhibition .

- Key Difference : The 3-fluoro substitution on the benzyl group may alter electronic effects and steric interactions compared to the 4-fluoro analog, influencing target binding .

Variation in Core Structure

Ethyl 4-(3-Ethyl-4-((4-Fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoate

- Structure: Replaces the chloro-benzyloxy group with a pyrazolopyrimidine core linked to a 4-fluorobenzylamino group.

- Synthesis : Prepared via Suzuki-Miyaura coupling (Pd catalysis) .

- Relevance : Demonstrates the versatility of 4-fluorobenzyl moieties in kinase inhibitors, though activity data is unspecified.

Ethyl 4-(2-Bromoethoxy)-3-fluorobenzoate (CAS: 872593-29-8)

Antiparasitic Activity

- 3-Fluorobenzyloxy Derivatives : Compounds with the 3-fluorobenzyloxy group (e.g., 62 , 23 ) show inhibitory effects against T. brucei (EC₅₀ = 0.26–0.4 µM) . The chloro substituent at the 3-position likely contributes to electron-withdrawing effects, enhancing target engagement.

- 4-Fluorobenzyl vs. 4-Chlorobenzyl : Fluorine’s electronegativity may improve metabolic stability, whereas chlorine’s lipophilicity could enhance tissue penetration .

Physicochemical Properties

- Solubility and Reactivity: Ethyl 4-(dimethylamino)benzoate derivatives (e.g., in resin cements) demonstrate higher reactivity and conversion efficiency compared to methacrylate analogs, suggesting that electron-donating groups (e.g., dimethylamino) enhance polymerization kinetics .

- Thermal Stability : Alkyl benzoates with halogens (e.g., 4-fluoro, 4-chloro) typically exhibit higher thermal stability due to stronger C–X bonds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₁₈ClF O₃ and a molecular weight of approximately 344.79 g/mol. The compound features a benzoate structure with a chloro substituent and a fluorobenzyl ether moiety, which may enhance its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including prostate (PC3), pancreatic (BxPC3), and colon (HCT116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 5.2 | Induction of apoptosis |

| BxPC3 | 6.1 | Cell cycle arrest (G2/M phase) |

| HCT116 | 4.8 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary results indicate that the compound exhibits moderate activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases or kinases.

- Receptor Modulation : It could modulate receptor activity associated with cell survival and proliferation.

- Reactive Oxygen Species (ROS) : this compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Prostate Cancer : In an animal model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects.

- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents may enhance efficacy while reducing side effects.

Q & A

Q. How can computational tools guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with antibacterial potency.

- Molecular Dynamics : Simulate ligand-protein binding (e.g., with Mycobacterium tuberculosis InhA) to optimize hydrophobic interactions.

- ADMET Prediction : Employ SwissADME to forecast solubility (LogS > -4), hepatotoxicity, and BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.